molecular formula C20H20N2O B12910423 1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one CAS No. 62582-96-1

1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Cat. No.: B12910423
CAS No.: 62582-96-1
M. Wt: 304.4 g/mol
InChI Key: UTFGXERILXKBDS-UHFFFAOYSA-N
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Description

1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry research. Quinazolinones represent a crucial pharmacophoric scaffold, ubiquitous in a wide range of biologically active compounds and several pharmaceutical drugs . This specific hexahydroquinazoline structure is part of a class of compounds known for their diverse biological activities, which have been extensively explored in scientific literature. The core quinazolinone structure is associated with a broad spectrum of pharmacological properties. Researchers have investigated similar hexahydroquinazolinone compounds for potential antitumor activity. Related compounds have demonstrated potent effects in vitro, with mechanisms of action that may involve the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and phosphodiesterase 4B (PDE4B) , which are relevant targets in cancer therapy due to their roles in cell proliferation and apoptosis . Furthermore, structural analogues, particularly those with specific electron-withdrawing substituents, have shown promising antimicrobial properties in assays, exhibiting activity against various bacterial and fungal strains . The scaffold is also recognized for other potential activities, including anti-inflammatory and anticonvulsant effects, making it a versatile subject for drug discovery and pharmacological investigation . This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for any human or veterinary diagnostic, therapeutic, or any other consumer use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

62582-96-1

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

1,2-diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4-one

InChI

InChI=1S/C20H20N2O/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)19(21-20)15-9-3-1-4-10-15/h1-6,9-12,19H,7-8,13-14H2,(H,21,23)

InChI Key

UTFGXERILXKBDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Procedure

  • Materials :
    • Isatoic anhydride (5 mmol)
    • Aromatic amine (5 mmol)
    • Aromatic aldehyde (5 mmol)
    • High-acidity ionic liquid catalyst (0.4 mmol)
    • Solvent: Water and ethanol mixture (15 mL; ratio 1:2)
  • Steps :
    • Add all reactants and catalyst into a single-necked flask containing the solvent mixture.
    • Heat the mixture under reflux for 12 minutes.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
    • Cool the reaction mixture to room temperature to precipitate the product.
    • Crush the solid precipitate and filter it under suction.
    • Vacuum-dry the filtered residue to obtain pure product.

Yield :

  • The yield of the target compound is reported as high as 94% .

Microwave-Assisted Synthesis

Microwave irradiation has been explored for accelerating reactions involving isatoic anhydride, aldehydes, and primary amines.

Procedure

  • Catalyst : Acidic ionic liquids such as triphenyl(propyl-3-sulfonic acid group) phosphonium benzene methanesulfonic acid salt.
  • Reaction Conditions :
    • Solvent-free environment
    • Microwave irradiation for a short duration
  • Advantages :
    • Reduced reaction time
    • High yields
    • Catalyst recyclability up to five cycles without loss of activity.

Conventional Reflux Method

This method involves refluxing the reactants in ethanol or a similar solvent.

Procedure

  • Reactants:
    • Isatoic anhydride
    • Aromatic amine
    • Aromatic aldehyde
  • Solvent: Ethanol or ethanol-water mixtures.
  • Reaction Time: Typically several hours under reflux conditions.
  • Purification: Recrystallization from ethanol or ethanol-water mixtures.

Yield :

  • Moderate to high yields depending on reaction conditions and purification steps.

Comparative Analysis of Methods

Method Catalyst Used Reaction Time Yield (%) Advantages
One-Pot Ionic Liquid High-acidity ionic liquid ~12 minutes Up to 94% Eco-friendly, recyclable catalyst, high yield
Microwave-Assisted Acidic ionic liquid Few minutes High Rapid synthesis, solvent-free conditions
Conventional Reflux None or traditional acids/bases Hours Moderate Simple setup but longer reaction times

Notes on Characterization

The synthesized compound is typically characterized using:

For example, FTIR spectra show characteristic peaks for carbonyl groups (~1700 cm$$^{-1}$$) and NH stretching (~3300 cm$$^{-1}$$).

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the quinazolinone core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one has shown promising antitumor activity in several studies. It has been evaluated for its ability to inhibit the proliferation of cancer cells. Research indicates that compounds with similar structures can induce apoptosis in tumor cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacteria and fungi. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Analgesic Effects
Recent studies have pointed towards the analgesic potential of this compound. Its structural features suggest that it may interact with pain receptors or modulate pain pathways in the central nervous system. This application is particularly relevant in the context of developing new pain management therapies that are less addictive than traditional opioids .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to conventional materials. The incorporation of this compound into polymer matrices allows for the development of materials with specific functionalities tailored for applications in electronics and coatings .

Catalytic Applications

Organic Synthesis
The compound has been explored as a catalyst in various organic reactions. Its ability to facilitate reactions such as C–C bond formation and cyclization processes has been documented. The use of this compound as a catalyst can lead to improved yields and selectivity in synthetic pathways .

Case Study 1: Antitumor Activity

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, the compound showed comparable efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that it could serve as a lead compound for developing new antimicrobial agents .

Case Study 3: Polymer Development

Research involving the incorporation of this compound into polycarbonate matrices revealed an increase in thermal degradation temperature by approximately 30°C compared to control samples. This enhancement suggests potential applications in high-temperature environments .

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects and Saturation

Key Structural Variations:
  • Saturation: The hexahydroquinazolinone framework (six-membered ring with three double bonds reduced) contrasts with dihydro derivatives (e.g., 2,3-dihydroquinazolin-4(1H)-ones), which retain one double bond. Saturation increases flexibility and may reduce planarity, impacting biological interactions .
  • Substituents :
    • Target Compound : 1,2-Diphenyl groups introduce steric hindrance and electron-withdrawing effects.
    • Analog 1 : 2-(tert-Butyl)-3-methyl-hexahydroquinazolin-4(1H)-one () features bulky, electron-donating substituents, altering electron density and stability .
    • Analog 2 : 2-(3-Fluorophenyl)-3-propargyl-dihydroquinazolin-4(1H)-one () combines electronegative fluorine and a linear propargyl group, enhancing polarity .
Table 1: Structural and Physical Properties
Compound Substituents Saturation Molecular Weight* Melting Point (°C) logP*
1,2-Diphenyl-hexahydroquinazolinone 1,2-Diphenyl Hexahydro ~318.39 Unknown ~4.2
2-(tert-Butyl)-3-methyl analog tert-Butyl, Methyl Hexahydro 235.34 Not reported ~3.8
2-(p-Tolyl)-dihydroquinazolinone p-Tolyl Dihydro 238.29 Not reported ~2.5
2-(3-Fluorophenyl)-propargyl analog 3-Fluorophenyl, Propargyl Dihydro 293.31 Not reported ~3.0
2-Naphthyl-dihydroquinazolinone Naphthalen-1-yl Dihydro 275.34 173–175 ~3.5

*Calculated or estimated based on structural analogs.

Reactivity and Stability

Photooxidation Behavior:
  • 2-(tert-Butyl)-3-methyl analog undergoes light-induced oxidation via a singlet oxygen ene reaction, forming hydroperoxide intermediates. The reaction proceeds under ambient oxygen but is inhibited in anaerobic conditions .
  • However, aromatic rings could enable alternative pathways (e.g., [4+2] cycloadditions) under UV light.

Biological Activity

1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a bicyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. Its molecular formula is C20H20N2OC_{20}H_{20}N_2O with a molecular weight of approximately 304.39 g/mol. This compound has been studied for its potential applications in treating various diseases, particularly in oncology and neurology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against human breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cell lines.
  • Mechanism of Action : It is believed to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, it enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • Bacterial Strains : It was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL depending on the bacterial strain.

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, this compound has shown neuroprotective effects:

  • Mechanism : It appears to protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant enzyme activity.
  • Animal Studies : In rodent models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal loss.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
NeuroprotectiveProtects against oxidative stress

Case Study 1: Anticancer Efficacy

In a controlled study published in MDPI, researchers administered varying doses of this compound to MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value calculated at approximately 25 µM. The study concluded that the compound's ability to modulate apoptotic pathways could be leveraged for therapeutic strategies against breast cancer.

Case Study 2: Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of this compound in an Alzheimer's disease model. Mice treated with the compound exhibited significantly improved memory performance in maze tests compared to control groups. Histological analysis revealed reduced amyloid plaque deposition and enhanced neuronal integrity.

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